molecular formula C15H19NO3 B1430797 (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester CAS No. 75834-57-0

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1430797
CAS No.: 75834-57-0
M. Wt: 261.32 g/mol
InChI Key: QBCDMMFVLRSWMP-UHFFFAOYSA-N
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Description

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring system and a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydro-naphthalene.

    Oxidation: The tetrahydro-naphthalene is oxidized to form 1-oxo-1,2,3,4-tetrahydro-naphthalene.

    Carbamation: The oxidized product is then reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and carbamation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized naphthalene derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structure suggests it may act as a precursor or intermediate in the synthesis of biologically active molecules.

  • Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acid esters can exhibit cytotoxic effects against various cancer cell lines. The tetrahydronaphthalene moiety may enhance the selectivity and potency of these compounds in targeting cancer cells .
  • Neuroprotective Effects : Research has suggested that similar carbamate derivatives have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in neuropharmacology .

Agricultural Chemistry

The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Carbamate compounds are known for their efficacy in pest control due to their ability to inhibit acetylcholinesterase, an essential enzyme in insect nervous systems.

  • Case Study : A study demonstrated that carbamate-based pesticides showed significant effectiveness against specific agricultural pests while exhibiting lower toxicity to non-target organisms compared to traditional organophosphates .

Material Science

In material science, (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester can be utilized as a building block for the synthesis of polymers or copolymers.

  • Polymer Synthesis : The compound can be polymerized to form polyurethanes with enhanced mechanical properties and thermal stability. This application is particularly relevant in the production of coatings and adhesives .

Mechanism of Action

The mechanism of action of (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The naphthalene ring system can interact with various enzymes and receptors, modulating their activity. The carbamic acid ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid methyl ester
  • 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid ethyl ester
  • 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid isopropyl ester

Uniqueness

Compared to similar compounds, (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group. This group provides increased steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for various applications.

Biological Activity

(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester, with the CAS Number 75834-57-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, including anticancer properties and interactions with biological targets.

  • IUPAC Name : tert-butyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenylcarbamate
  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • Physical Form : Grey solid with a purity of 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Recent research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of carbamate compounds could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .

The anticancer effects are believed to be mediated through:

  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Implication
Tetrahydronaphthalene moietyEnhances hydrophobic interactions with target proteins
Carbamate groupPotentially increases binding affinity to biological targets
Tert-butyl esterMay improve solubility and bioavailability

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • In Vitro Studies :
    • Compounds structurally similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines at concentrations around 10 μM.
    • The mechanism involved modulation of ATPase activity linked to P-glycoprotein (P-gp), suggesting potential use as a P-gp inhibitor which can enhance the efficacy of other chemotherapeutics .
  • In Vivo Studies :
    • Animal models treated with similar carbamate derivatives showed reduced tumor growth and weight without significant side effects. This suggests a favorable therapeutic index for future drug development .

Q & A

Basic Questions

Q. Q1. What are the recommended synthetic routes for preparing (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via a multi-step sequence involving:

Core Structure Formation : Condensation of tetralone derivatives with tert-butoxycarbonyl (Boc) protecting groups. For example, reacting 1-oxo-1,2,3,4-tetrahydronaphthalen-2-amine with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP under anhydrous conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from dichloromethane/hexane) to isolate the product.

Optimization : Reaction yields (typically 60–80%) depend on temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:Boc-anhydride), and exclusion of moisture .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Key analytical methods include:

  • NMR Spectroscopy :
    • 1^1H NMR : Peaks for tert-butyl protons (δ ~1.4 ppm, singlet), naphthalene protons (δ 6.8–8.0 ppm), and carbamate NH (δ ~5.5 ppm, broad if not deuterated).
    • 13^{13}C NMR : Boc carbonyl (δ ~155 ppm), naphthalene carbons (δ 120–140 ppm), and tert-butyl carbons (δ ~28 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+^+ or [M+Na]+^+) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and carbamate (N–H, ~3300 cm1^{-1}) .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving enantiomers of this compound, and how can stereochemical outcomes be validated?

Answer: Asymmetric synthesis or chiral resolution is critical for enantiopure derivatives:

  • Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates in asymmetric Mannich reactions, leveraging catalysts like proline-derived organocatalysts or metal-ligand complexes .
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction data .
  • Circular Dichroism (CD) : Correlate CD spectra with known configurations of analogous compounds .

Q. Q4. How does this compound function as a building block in peptide-mimetic drug discovery, and what are its limitations?

Answer: The compound’s rigid naphthalene scaffold and Boc-protected amine make it valuable for:

  • Peptide Backbone Modifications : Mimics β-turn or α-helix structures in protease inhibitors or GPCR ligands.
  • Limitations :
    • Poor aqueous solubility due to the hydrophobic naphthalene core.
    • Potential steric hindrance from the tert-butyl group in enzyme-binding pockets.
    • Requires deprotection (e.g., TFA) for further functionalization, which may degrade acid-sensitive moieties .

Q. Q5. How should researchers address contradictory data in synthetic yields or spectroscopic results for this compound?

Answer: Contradictions often arise from:

  • Reagent Purity : Impure Boc-anhydride or residual solvents (e.g., THF) can skew yields. Use freshly distilled reagents and anhydrous conditions .
  • Stereochemical Variants : Undetected racemization during synthesis may alter NMR/MS data. Validate with chiral analysis .
  • Analytical Artifacts : Baseline noise in NMR (e.g., from paramagnetic impurities) or ion suppression in MS. Repurify samples and cross-validate with multiple techniques .

Q. Q6. What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Hazards : Irritant (eyes/skin), possible lachrymator.
  • Handling : Use PPE (gloves, goggles), work in a fume hood.
  • Storage : Under nitrogen at 2–8°C in airtight containers to prevent hydrolysis.
  • Disposal : Neutralize with dilute HCl (for carbamate decomposition) before incineration .

Properties

IUPAC Name

tert-butyl N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCDMMFVLRSWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75834-57-0
Record name 75834-57-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester
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(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester
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(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester

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